BenchChemオンラインストアへようこそ!

NEU-1923

Antiparasitic drug discovery Lead optimization Lipophilic ligand efficiency

NEU-1923, systematically named N-(5-chloropyrimidin-2-yl)-6-(4-(morpholinosulfonyl)phenyl)quinolin-4-amine (C₂₃H₂₀ClN₅O₃S, MW 481.96), is a synthetic small-molecule inhibitor belonging to the 4-anilinoquinoline chemotype. It was identified through a structure-guided optimization campaign aimed at improving the physicochemical and drug-like properties of the earlier lead NEU-1045 while retaining or enhancing in vitro antiparasitic activity.

Molecular Formula C23H20ClN5O3S
Molecular Weight 481.955
Cat. No. B1193242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNEU-1923
SynonymsNEU-1923;  NEU-1923;  NEU-1923.
Molecular FormulaC23H20ClN5O3S
Molecular Weight481.955
Structural Identifiers
SMILESO=S(C1=CC=C(C2=CC=C3N=CC=C(NC4=NC=C(Cl)C=N4)C3=C2)C=C1)(N5CCOCC5)=O
InChIInChI=1S/C23H20ClN5O3S/c24-18-14-26-23(27-15-18)28-22-7-8-25-21-6-3-17(13-20(21)22)16-1-4-19(5-2-16)33(30,31)29-9-11-32-12-10-29/h1-8,13-15H,9-12H2,(H,25,26,27,28)
InChIKeyQQORJONSENOSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NEU-1923 (13t) – A Quinoline-Based Inhibitor of Kinetoplastid Parasite Proliferation for Neglected Tropical Disease Research


NEU-1923, systematically named N-(5-chloropyrimidin-2-yl)-6-(4-(morpholinosulfonyl)phenyl)quinolin-4-amine (C₂₃H₂₀ClN₅O₃S, MW 481.96), is a synthetic small-molecule inhibitor belonging to the 4-anilinoquinoline chemotype. It was identified through a structure-guided optimization campaign aimed at improving the physicochemical and drug-like properties of the earlier lead NEU-1045 while retaining or enhancing in vitro antiparasitic activity. NEU-1923 demonstrates potent inhibition of Trypanosoma brucei proliferation (EC₅₀ = 0.37 μM) and was reported as a promising inhibitor of Leishmania major proliferation [1]. The compound was developed as part of a broad-spectrum antiparasitic program targeting Human African trypanosomiasis (HAT), Chagas disease, and cutaneous leishmaniasis [1].

Why NEU-1923 Cannot Be Simply Replaced by Another 4-Anilinoquinoline Inhibitor


The 4-anilinoquinoline chemotype exemplified by NEU-1923 exhibits highly divergent antiparasitic selectivity profiles that are exquisitely sensitive to the nature of the heterocyclic amine substituent. Within the same published analogue series, compounds sharing the identical quinoline-morpholinosulfonylphenyl core display sharply differing potency ratios across T. brucei, T. cruzi, and L. major, meaning that substitution of the terminal aminoheterocycle can shift a compound from a pan-kinetoplastid inhibitor to a pathogen-selective agent [1]. Furthermore, the optimization logic linking NEU-1923 to its predecessor NEU-1045 explicitly targets improved calculated physicochemical properties (reduced lipophilicity, lower molecular weight), and simply reverting to an earlier analogue reintroduces the poor drug-like character that motivated the entire lead development campaign [1]. Therefore, generic interchange without matching both the biological activity fingerprint and the designed physicochemical profile risks undermining experimental reproducibility and translational relevance.

NEU-1923 (13t): Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


NEU-1923 (13t) vs. NEU-1045 (3): Designed Improvement in Lipophilic Ligand Efficiency

NEU-1923 (13t) was explicitly designed to improve upon the lead NEU-1045 (3). In the primary discovery publication, NEU-1045 was characterized as a cross-pathogen lead that nevertheless suffered from poor drug-like properties, specifically high lipophilicity (clogP) and a high molecular weight that motivated a full analogue campaign. NEU-1923 incorporates a smaller, more polar 5-chloropyrimidin-2-amine in place of the 4-(3-fluorobenzyloxy)aniline of NEU-1045, reducing both molecular size and calculated lipophilicity while maintaining low-micromolar to sub-micromolar antiparasite activity [1].

Antiparasitic drug discovery Lead optimization Lipophilic ligand efficiency Kinetoplastid

NEU-1923 (13t) vs. Close Analog 13j: Differential Pathogen Selectivity – L. major vs. T. brucei

In the same publication, the close structural analog 6-(4-(morpholinosulfonyl)phenyl)-N-(pyrimidin-4-yl)quinolin-4-amine (13j) was described as a potent inhibitor of T. brucei proliferation, whereas NEU-1923 (13t) was distinguished as a promising inhibitor of L. major proliferation. Both compounds share the identical quinoline-morpholinosulfonylphenyl scaffold but differ only in the terminal aminoheterocycle (pyrimidin-4-amine in 13j vs. 5-chloropyrimidin-2-amine in NEU-1923), demonstrating that subtle structural variation directs pathogen selectivity [1].

Leishmania major Trypanosoma brucei Selectivity profiling Antiparasitic

NEU-1923 Anti-T. brucei Potency (EC₅₀ = 0.37 μM) Cross-Referenced with Vendor Technical Data

Multiple independent vendor technical datasheets consistently report NEU-1923 as a potent inhibitor of T. brucei proliferation with an EC₅₀ value of 0.37 μM [2]. This value is consistent with the sub-micromolar activity range reported for the optimized quinoline series from which NEU-1923 was derived [1].

Trypanosoma brucei EC50 Proliferation assay Phenotypic screening

NEU-1923 Physicochemical Profile vs. Earlier NEU Series Compounds: Solubility and Drug-Likeness Optimization

The medicinal chemistry campaign that produced NEU-1923 was explicitly motivated by the goal of improving aqueous solubility and overall drug-like properties relative to ancestral leads such as NEU-617 and NEU-1045. The publication states that physicochemical analysis of the early compound collection revealed generally poor drug-like properties, and that subsequent analogue design focused on reducing molecular size and lipophilicity to improve the ADME profile. NEU-1923 incorporates a morpholinosulfonyl group and a 5-chloropyrimidine substituent, both of which contribute to the intended polarity enhancement [1].

Physicochemical optimization Aqueous solubility Drug-likeness Lead development

NEU-1923 Cross-Pathogen Activity: Simultaneous Screening Against T. brucei, T. cruzi, and L. major

A key feature of the discovery program was parallel testing of all synthesized analogues against multiple kinetoplastid parasites. NEU-1923 (13t) was identified specifically for its promise against L. major, yet it also retains activity against T. brucei (EC₅₀ = 0.37 μM) [1][2]. This parallel screening strategy contrasts with many legacy antiparasitic agents that were optimized against a single pathogen and only later evaluated for cross-activity.

Cross-pathogen screening Kinetoplastid Trypanosoma cruzi Leishmania major

NEU-1923: Evidence-Backed Application Scenarios for Antiparasitic Drug Discovery and Chemical Biology


Leishmania major-Focused Phenotypic Screening and Target Deconvolution

Based on its designation in the primary discovery paper as a promising inhibitor of L. major proliferation [1], NEU-1923 is appropriate for use as a probe compound in phenotypic assays against Leishmania major (promastigote and amastigote stages). Its structural differentiation from T. brucei-preferring analog 13j makes it a selective entry point for leishmaniasis-focused target identification and mechanism-of-action studies.

Human African Trypanosomiasis (HAT) Drug Discovery Using a Physicochemically Optimized Lead

With a confirmed T. brucei EC₅₀ of 0.37 μM [2], NEU-1923 serves as a sub-micromolar inhibitor of Trypanosoma brucei proliferation. Because it represents a second-generation analogue specifically designed to overcome the poor drug-like properties of earlier leads such as NEU-1045 [1], it is appropriate for HAT programs that require a balance of potency and improved ADME profile.

Structure-Activity Relationship (SAR) Benchmarking in 4-Anilinoquinoline Lead Optimization

NEU-1923 (13t) belongs to a published series where the systematic variation of the terminal aminoheterocycle produced divergent selectivity profiles across kinetoplastid species [1]. It can therefore serve as a reference standard for SAR studies exploring the effect of chloropyrimidine substitution on antiparasitic potency and selectivity, enabling benchmarking of novel quinoline-based inhibitors.

Cross-Kinetoplastid Comparative Screening Programs

The discovery program that generated NEU-1923 tested all compounds in parallel against T. brucei, T. cruzi, and L. major [1]. NEU-1923 is thus suitable as a characterized chemical probe in multi-parasite screening panels, particularly where simultaneous assessment of structure-dependent selectivity across these three pathogens is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for NEU-1923

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.